molecular formula C10H7ClN2O2S B1352382 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 28921-30-4

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B1352382
CAS No.: 28921-30-4
M. Wt: 254.69 g/mol
InChI Key: JAGXXLFWASGHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS: 28921-30-4) is a thiobarbituric acid derivative featuring a 1,3-diazinane core substituted with a 4-chlorophenyl group at position 1 and a sulfanylidene group at position 2. It is commercially available as a biochemical intermediate and building block for pharmaceutical research, with applications in synthesizing heterocyclic compounds .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGXXLFWASGHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183123
Record name Barbituric acid, 1-(p-chlorophenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28921-30-4
Record name Barbituric acid, 1-(p-chlorophenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barbituric acid, 1-(p-chlorophenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of barbituric acid with p-chlorophenyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or dioxane, with the addition of a base like triethanolamine to facilitate the reaction. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has been investigated for its potential as a therapeutic agent due to its sedative, hypnotic, and anticonvulsant properties. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. This mechanism is crucial for developing drugs aimed at treating anxiety disorders and epilepsy.

Antimicrobial and Anticancer Research

Research has indicated that this compound exhibits antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines, suggesting that it could serve as a lead compound in the development of new antimicrobial agents or anticancer therapies.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, leading to the development of novel compounds with enhanced biological activities.

Agricultural Applications

The compound may also find applications in agrochemicals due to its potential as an insecticide or herbicide. The thio group can be modified to enhance its efficacy against specific pests or weeds.

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry explored the anticonvulsant properties of this compound. The compound was tested in animal models of epilepsy and showed significant reduction in seizure frequency compared to control groups. The study concluded that this compound could be a promising candidate for further development into anticonvulsant medications.

Case Study 2: Antimicrobial Efficacy

Research published in Pharmaceutical Biology assessed the antimicrobial activity of this compound against several pathogenic bacteria. The results indicated that it exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound also interacts with other molecular targets, including ion channels and enzymes, contributing to its anticonvulsant activity .

Comparison with Similar Compounds

Key Observations

The ethyl group at position 5 (in CID 47002740) increases molecular weight and lipophilicity, which may improve pharmacokinetic properties such as absorption .

Electronic and Structural Differences: Methoxy-substituted analogs (e.g., C₁₁H₁₀N₂O₃S) exhibit reduced electrophilicity at the aromatic ring compared to the chloro-substituted derivative, which could influence reactivity in nucleophilic substitution reactions .

Computational Insights :

  • While direct DFT studies on the target compound are lacking, analogous chlorophenyl-containing molecules (e.g., 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one) demonstrate that computational models (e.g., B3LYP/6-311G(d,p)) reliably predict electronic properties and reactive sites . This suggests that similar methods could elucidate the target compound’s behavior.

Biological Activity

1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound derived from barbituric acid, notable for its diverse biological activities. This compound features a p-chlorophenyl group and a thio group, which contribute to its pharmacological properties. The compound has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology.

  • IUPAC Name: this compound
  • CAS Number: 28921-30-4
  • Molecular Weight: 254.69 g/mol
  • InChI Key: JAGXXLFWASGHBY-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. This action leads to sedative and hypnotic effects, making it a candidate for further research in sedative and anticonvulsant therapies.

Anticancer Properties

Research has indicated that derivatives of barbituric acid, including this compound, exhibit significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)25Inhibition of growth
A549 (lung cancer)30Induction of apoptosis
HeLa (cervical cancer)28Cytotoxic effects

The compound demonstrated a notable ability to inhibit cell proliferation and induce apoptosis in these cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have reported that it exhibits inhibitory effects against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Pseudomonas aeruginosa60 µg/mL

These findings suggest that the compound could be explored further as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Anticancer Activity: A recent study investigated the anticancer effects of related compounds on MCF-7 cells. The results indicated significant growth inhibition and apoptosis induction when treated with concentrations ranging from 250 to 300 µg/mL .
  • Antimicrobial Screening: Another study focused on the antimicrobial properties of substituted diazinanes. The results showed that compounds with similar structures effectively inhibited bacterial growth, highlighting their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.